

3-Pyridinemethanol histone deacetylase inhibitor synthesis

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Compound Focus: 3-Pyridinemethanol

CAS No.: 100-55-0

Cat. No.: S001427

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Synthetic Protocol for MS-275 (Entinostat)

This protocol outlines a two-step synthesis for MS-275, adapting improved methodologies that offer higher yields and simpler purification compared to earlier routes [1].

- **Step 1: Synthesis of 4-[N-(Pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic Acid (Intermediate 8)**
 - **Reaction Setup:** Charge a round-bottom flask with 4-(aminomethyl)benzoic acid (1.0 equiv) and anhydrous THF under an inert atmosphere. Add 3-(hydroxymethyl)pyridine (1.0 equiv).
 - **Coupling Reaction:** Add N,N'-Carbonyldiimidazole (CDI, 1.05 equiv) portion-wise to the stirring solution at room temperature. **Caution:** CO₂ evolution will occur.
 - **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 3-5 hours).
 - **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - **Isolation:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the carboxylic acid intermediate **8** as a solid. This product can typically be used directly in the next step without further purification. **Reported Yield:** ~91% [1].
- **Step 2: Synthesis of MS-275 (4)**

- **Imidazolide Formation:** Dissolve intermediate **8** (1.0 equiv) in anhydrous THF. Add CDI (1.2 equiv) and heat the mixture to 55-60 °C for 1-2 hours to form the acyl imidazole.
- **Amide Coupling:** Cool the reaction mixture to room temperature. Add 1,2-phenylenediamine (1.5 equiv) followed by trifluoroacetic acid (TFA, 1.0 equiv) to activate the reaction. Stir at room temperature.
- **Reaction Monitoring:** Monitor by TLC or LC-MS until the intermediate is consumed.
- **Purification:** Concentrate the reaction mixture. To the residue, add a mixture of hexane and water (2:5, v/v) and stir for 1 hour. Filter the resulting precipitate.
- **Final Purification:** Wash the solid with hexane and dry. To remove excess 1,2-phenylenediamine, stir the crude product in dichloromethane, filter, and wash again with hexane to obtain pure MS-275. **Reported Yield:** ~80% for this step [1].

Key Advantages of This Protocol:

- **Efficiency:** This two-step process achieves a high overall yield of ~73% [1].
- **Simplicity:** Avoids the use of sensitive reagents like oxalyl chloride and eliminates the need for column chromatography [1].
- **Green Chemistry:** Fewer steps and higher yields contribute to a more sustainable synthesis [1].

Quantitative Data on HDAC Inhibitors

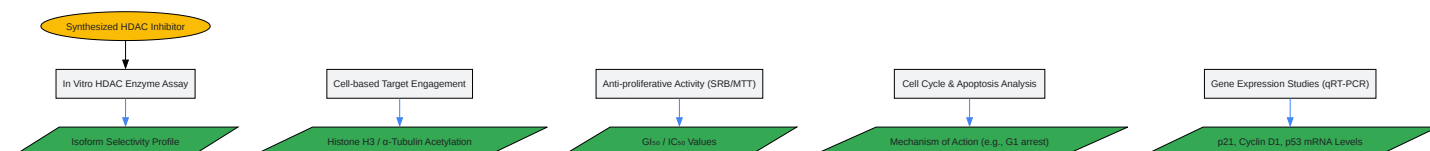
The table below summarizes biological activity data for MS-275 and other relevant HDAC inhibitors from the literature to provide context for your research.

Compound Name	IC ₅₀ (HDAC1)	IC ₅₀ (HDAC6)	Anti-proliferative Activity (Cell Line, GI ₅₀)	Key Structural Features
MS-275 (Entinostat)	0.36 μM [1]	Data not provided in source	Data not provided in source [1]	Benzamide ZBG, 3-Pyridinemethanol cap [1]
WF-3161	0.7 nM [2]	>25,000 nM (No inhibition) [2]	HL-60 (Leukemia): 13 nM [2]	Macrocyclic, epoxyketone ZBG
Vorinostat (SAHA)	126 nM [2]	58 nM [2]	HL-60 (Leukemia): 846 nM [2]	Pan-inhibitor, hydroxamic acid ZBG

Compound Name	IC ₅₀ (HDAC1)	IC ₅₀ (HDAC6)	Anti-proliferative Activity (Cell Line, GI ₅₀)	Key Structural Features
Mocetinostat	110 nM [2]	No inhibition [2]	HL-60 (Leukemia): 592 nM [2]	Benzamide ZBG, isoform-selective
Compound 5 (Salicylamide)	Selective for HDAC1/2/3 [3]	Weak inhibition [3]	Data not provided in source	Novel salicylamide ZBG, class I selective [3]

Biological Evaluation Workflow for HDAC Inhibitors

The experimental workflow for evaluating novel HDAC inhibitors involves a multi-tiered approach, from enzymatic assays to phenotypic studies in cells [1] [3] [4].



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Detailed Methodologies for Key Experiments:

• In Vitro HDAC Enzyme Assay

- **Objective:** Determine IC₅₀ values and isoform selectivity against HDAC1, HDAC2, HDAC3 (Class I), HDAC6 (Class IIb), etc.
- **Protocol:** Use commercial HDAC assay kits. Prepare inhibitor solutions in DMSO (final DMSO concentration <0.5%). Incubate purified HDAC isoforms with fluorogenic or colorimetric

substrate (e.g., Ac-Lys(Ac)-AMC) in the presence of varying inhibitor concentrations. Measure deacetylated product fluorescence/absorbance. Calculate IC₅₀ values using non-linear regression of inhibitor concentration vs. normalized activity [3] [2].

- **Cell-based Anti-proliferative Assay (SRB/MTT)**

- **Objective:** Quantify compound cytotoxicity and determine GI₅₀ values.
- **Protocol:** Seed cancer cell lines (e.g., LNCaP, PC-3, MDA-MB-231) in 96-well plates. After 24h, treat with a concentration gradient of the HDACi. Incubate for 72h.
 - **For MTT:** Add MTT reagent, incubate to allow formazan crystal formation by viable cells, solubilize with DMSO, and measure absorbance at 570 nm [1].
 - **For SRB:** Fix cells with trichloroacetic acid, stain with Sulforhodamine B (SRB), wash, solubilize dye, and measure absorbance at 565 nm [4].
- **Data Analysis:** Plot % cell viability vs. log(inhibitor concentration) to determine GI₅₀ (concentration for 50% growth inhibition).

- **Gene Expression Analysis by qRT-PCR**

- **Objective:** Assess the effect of HDACi on mRNA levels of genes involved in cell cycle and apoptosis.
- **Protocol:** Treat cells with IC₅₀ concentration of HDACi for 24-48h. Extract total RNA, synthesize cDNA. Perform qPCR using primers for genes of interest (e.g., p21, Cyclin D1, p53, Bax). Normalize cycle threshold (Ct) values to a housekeeping gene (e.g., GAPDH) and calculate fold-change using the 2^{^(-ΔΔCt)} method [4].

Recent Advances and Design Strategies

Research continues to evolve beyond classical structures like MS-275. Key contemporary strategies include:

- **Novel Zinc-Binding Groups (ZBGs):** Replacing hydroxamic acids with new ZBGs like **salicylamide** can improve pharmacokinetics and achieve class I HDAC selectivity, as demonstrated by Compound 5 [3].
- **Capping Group Optimization:** Introducing **highly substituted pyridine rings** as capping groups can enhance hydrophobic interactions at the enzyme surface, leading to increased antiproliferative potency and selectivity, as seen in compounds **15j** and **15k** [4].
- **Exploration of Macrocyclic Inhibitors:** Natural products like **WF-3161** showcase the potential of complex macrocyclic structures to achieve exceptional potency and isoform selectivity (e.g., >35,000-fold selectivity for HDAC1 over HDAC6) [2].

Critical Notes for Researchers

- **Solvent and Handling:** Always use anhydrous solvents for synthesis under an inert atmosphere. Handle 1,2-phenylenediamine with care as it can oxidize.
- **Analytical Purity:** Confirm the identity and purity of final compounds using HPLC, NMR, and mass spectrometry.
- **Data Interpretation:** Correlate enzymatic IC₅₀ values with cellular activity (GI₅₀). High potency in enzyme assays may not always translate to cellular activity due to factors like cell permeability.

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